

p-Toluidine chemical properties and structure

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Compound of Interest

Compound Name: *p*-Toluidine
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An In-depth Technical Guide to the Chemical Properties and Structure of **p-Toluidine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and key experimental protocols related to **p-Toluidine** (also known as 4-methylaniline). The information is intended to support research, development, and safety applications involving this compound.

Molecular Structure and Identification

p-Toluidine is an aromatic amine, structurally similar to aniline but with a methyl group substituted on the benzene ring at the para (4) position relative to the amino group.^[1] This substitution pattern influences its physical and chemical properties.

Caption: 2D Chemical Structure of **p-Toluidine** (4-methylaniline).

Quantitative Data Summary

The following tables summarize the key physical, chemical, and structural properties of **p-toluidine**.

Table 1: General and Structural Information

Identifier	Value	Reference
IUPAC Name	4-methylaniline	[2]
CAS Number	106-49-0	[3] [4] [5]
Molecular Formula	C ₇ H ₉ N	[1] [3] [6]
Molecular Weight	107.15 g/mol	[2] [3] [4] [5]
Canonical SMILES	CC1=CC=C(C=C1)N	[1] [2] [4]
InChI	InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3	[2] [4]
InChIKey	RZXMPFPFUUCRFN-UHFFFAOYSA-N	[2] [4]

Table 2: Physical Properties

Property	Value	Reference
Appearance	White to light yellow lustrous plates, leaflets, or flakes. [1] [2] [7] Darkens on exposure to air and light. [2] [8]	
Odor	Aromatic, wine-like odor. [2] [7] [9] [10]	
Melting Point	41-46 °C (106-115 °F) [4] [5] ; 44 °C (111 °F) [2] [3] [11]	
Boiling Point	200 °C (392 °F) at 760 mmHg. [1] [4] [5]	
Density	0.973 g/mL at 25 °C [4] [5] ; 1.046 g/cm³ [2] [3] [8] [11]	
Vapor Density	3.9 (Air = 1)	[2] [3] [4] [7] [12]
Vapor Pressure	0.26 mmHg at 25 °C [3] [4] ; 1 mmHg at 108 °F (42.2 °C) [2] [10] [11]	

Table 3: Chemical and Safety Properties

Property	Value	Reference
pKa (of conjugate acid)	5.08 - 5.10 at 25 °C	[2][3][7][13]
pH	7.8 (7 g/L aqueous solution)	[3][4]
Flash Point	87 °C (188.6 °F) - closed cup	[2][4][5][11]
Autoignition Temperature	482 °C (899 °F)	[4][7]
Explosive Limits	1.1% - 6.6%	[4][10][11]
Incompatibilities	Strong oxidizing agents, isocyanates, peroxides, anhydrides, acid halides, and strong acids.[3][7][12]	

Table 4: Solubility Profile

Solvent	Solubility	Reference
Water	Slightly soluble; 0.7% to 1.1 g/100 mL.[1][2][7][9][11][12] Dissolves well in acidic water. [1][6]	
Organic Solvents	Freely soluble in alcohol, ether, acetone, methanol, and carbon disulfide.[7][8][9]	

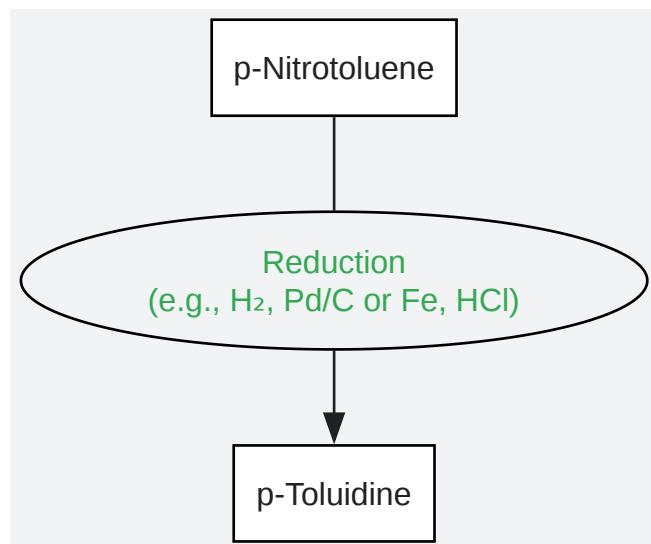
Chemical Reactivity and Pathways

The chemical properties of **p-toluidine** are similar to those of aniline.[1][6] The presence of the amino group attached to the aromatic ring makes the compound weakly basic.[1][6] It readily neutralizes acids in exothermic reactions to form salts.[3][7]

Synthesis from p-Nitrotoluene

A primary industrial method for producing **p-toluidine** is the reduction of p-nitrotoluene.[1][6][7][14] This can be achieved through catalytic hydrogenation or by using reducing agents like iron

or tin in an acidic medium.[7][14]

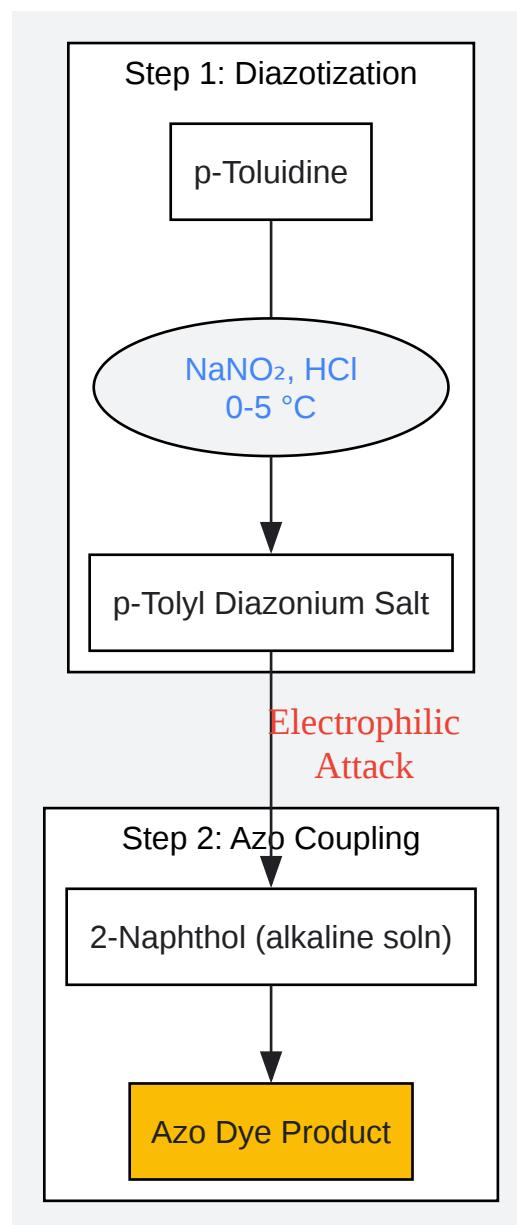


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Caption: Synthesis of **p-Toluidine** via reduction of p-Nitrotoluene.

Diazotization and Azo Coupling

A characteristic reaction of primary aromatic amines like **p-toluidine** is diazotization. In a cold, acidic solution, **p-toluidine** reacts with nitrous acid (typically generated *in situ* from sodium nitrite and a strong acid) to form a diazonium salt.[15][16][17] This diazonium salt is a weak electrophile that can then react with an electron-rich aromatic compound, such as 2-naphthol, in a process called azo coupling to form a brightly colored azo dye.[15]



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Caption: Reaction pathway for diazotization and azo coupling of **p-toluidine**.

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving **p-toluidine**.

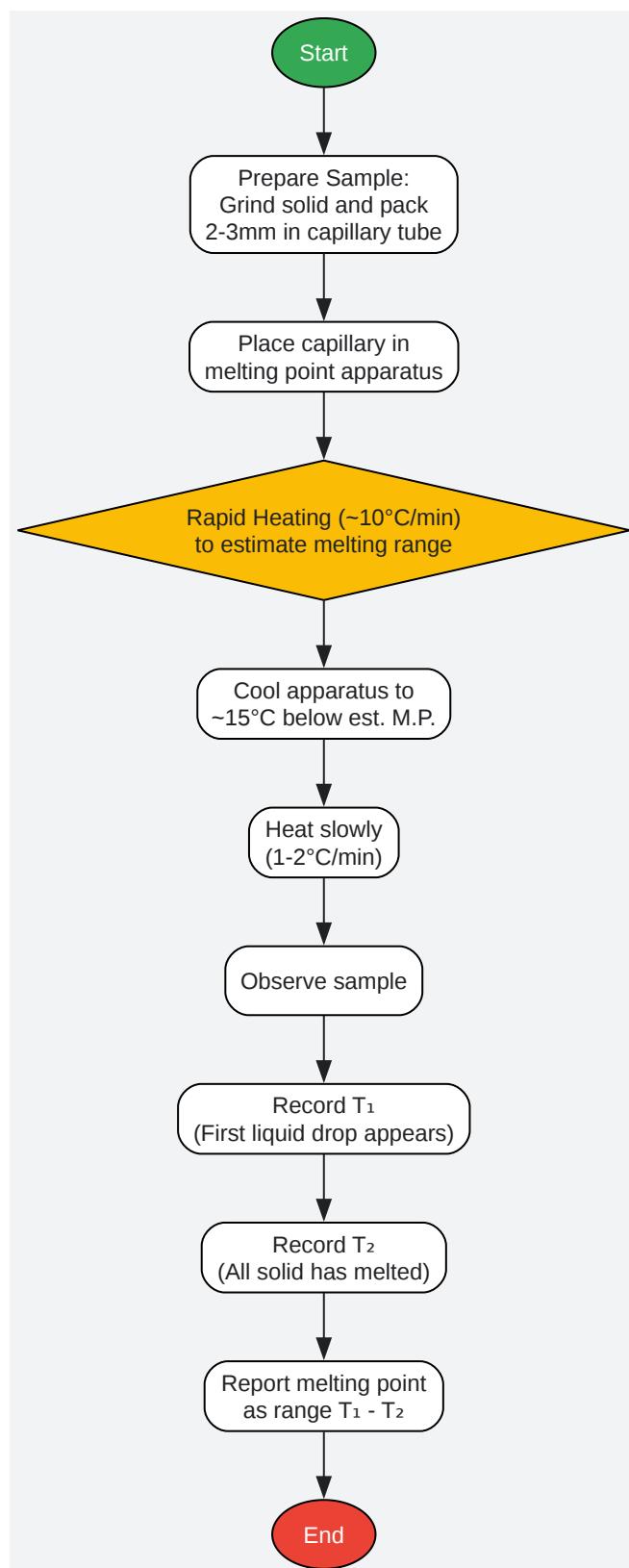
Protocol for Melting Point Determination

The melting point is a crucial physical property for identifying a compound and assessing its purity.[18][19] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[18]

Methodology:

- Sample Preparation:
 - Place a small amount of dry **p-toluidine** powder on a clean, dry surface.
 - Grind the solid into a fine powder if necessary.[20][21]
 - Dip the open end of a glass capillary tube into the powder.
 - Gently tap the sealed end of the tube on a hard surface to pack the solid into the bottom, aiming for a sample height of 2-3 mm.[18][20][21]
- Apparatus Setup:
 - Place the packed capillary tube into the sample holder of a melting point apparatus.[20]
 - Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the sample block.
- Measurement:
 - If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to get an estimate.[18]
 - For an accurate measurement, allow the apparatus to cool to at least 10-15°C below the estimated melting point.
 - Begin heating at a slow, controlled rate of approximately 1-2°C per minute near the expected melting point.[20]
- Data Recording:
 - Record the temperature (T_1) at which the first drop of liquid appears.[19][21]

- Record the temperature (T_2) at which the entire solid sample has completely melted into a clear liquid.[19][21]
- The melting point is reported as the range from T_1 to T_2 .

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Caption: Experimental workflow for melting point determination.

Protocol for Infrared (IR) Spectroscopy of a Solid Sample

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[22] For a solid sample like **p-toluidine**, the thin solid film method is a common and straightforward preparation technique.[23]

Methodology:

- Solution Preparation:
 - Place a small amount (approx. 50 mg) of **p-toluidine** into a small vial or test tube.[23]
 - Add a few drops of a volatile solvent in which the solid is soluble (e.g., methylene chloride or acetone) and gently swirl to dissolve the sample completely.[23]
- Film Preparation:
 - Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator. If necessary, clean the plate with a small amount of dry acetone and wipe with a lint-free tissue.[23]
 - Using a pipette or dropper, place one or two drops of the **p-toluidine** solution onto the surface of the salt plate.[23]
 - Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.[23]
 - Visually inspect the film. If it is too thin (resulting in weak spectral peaks), add another drop of the solution and allow it to dry. If it is too thick (peaks are off-scale), clean the plate and repeat with a more dilute solution.[23]
- Spectral Acquisition:
 - Place the salt plate with the solid film into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment (air) if necessary.
 - Acquire the IR spectrum of the **p-toluidine** sample.

- Label the significant peaks on the resulting spectrum.
- Cleanup:
 - After analysis, clean the salt plate thoroughly with a suitable dry solvent (e.g., acetone) and return it to the desiccator for storage.[23]

Protocol for Diazotization of p-Toluidine

This protocol outlines the first step in the synthesis of an azo dye from **p-toluidine**.[15] This reaction is highly exothermic and involves a potentially unstable intermediate; therefore, strict temperature control is critical.

Methodology:

- Amine Salt Formation:
 - In a flask, dissolve one molar equivalent of **p-toluidine** in a solution of concentrated hydrochloric acid and water.
 - Cool the resulting solution to 0-5°C in an ice-salt bath with continuous stirring. A fine suspension of **p-toluidine** hydrochloride will likely form.[15]
- Nitrite Solution Preparation:
 - In a separate beaker, prepare a solution of one molar equivalent of sodium nitrite (NaNO_2) in cold water.
- Diazotization Reaction:
 - Slowly add the sodium nitrite solution dropwise to the cold, stirring **p-toluidine** hydrochloride suspension.[15]
 - Crucially, maintain the reaction temperature below 5°C throughout the entire addition. Use an external thermometer to monitor the temperature continuously.
 - After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.[15]

- The resulting clear solution contains the p-tolyl diazonium chloride and is ready for immediate use in a subsequent coupling reaction.

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